4,5,6,7-Tetrahydro-1-benzothiophene
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene is an active pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene derivatives is typically carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction is monitored by thin-layer chromatography (TLC), and the determination of related impurities is done by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-1-benzothiophene has been analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1-benzothiophene can undergo various chemical reactions. For instance, its condensation with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1-benzothiophene include a molecular weight of 138.23 g/mol, a density of 1.1±0.1 g/cm³, a boiling point of 217.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
Pharmaceutical Intermediates
Scientific Field
Pharmaceutical Chemistry
Application Summary
4,5,6,7-Tetrahydro-1-benzothiophene serves as an active pharmaceutical intermediate. It’s involved in the synthesis of various compounds with potential therapeutic effects.
Methods of Application
One method includes the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde to yield a tridentate Schiff base (HSAT), which then forms copper (II) complexes .
Results and Outcomes
These intermediates are crucial for developing copper (II) complexes, which have a range of applications, including potential antibacterial properties and enzyme inhibition.
Bioinorganic Chemistry
Scientific Field
Bioinorganic Chemistry
Application Summary
In bioinorganic chemistry, 4,5,6,7-Tetrahydro-1-benzothiophene derivatives are used to create complexes with metals that are relevant for biological applications.
Methods of Application
Schiff base derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene are synthesized and used as ligands to form metal complexes with various metals like Cu(II), Ni(II), and Co(II) .
Results and Outcomes
These metal complexes play a significant role in catalysis, biomedical applications, and as models for studying metalloproteins.
Supramolecular Chemistry
Scientific Field
Supramolecular Chemistry
Application Summary
The compound’s derivatives are studied for their potential in creating new materials with specific molecular recognition properties.
Methods of Application
Receptor-based electrostatic analysis is carried out to understand the electronic, steric, and hydrophobic requirements for future modifications .
Results and Outcomes
The analyses provide insights into the structural features responsible for activity and guide the design of drugs targeting drug-resistant microorganisms.
Catalysis
Scientific Field
Catalysis
Application Summary
Derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene are used in catalytic processes to synthesize various chemical compounds.
Methods of Application
Reactions involving these derivatives are employed to create new heterocyclic derivatives with potential catalytic activities .
Results and Outcomes
The synthesized compounds contribute to the development of new catalysts that can be used in a variety of chemical reactions.
Antimicrobial Activity
Scientific Field
Medicinal Chemistry
Application Summary
Thiophene derivatives, including 4,5,6,7-Tetrahydro-1-benzothiophene, are known for their antimicrobial properties.
Methods of Application
POM (Petra, Osiris, and Molinspiration) analyses are used to identify pharmacophores for antibacterial and antifungal activity .
Results and Outcomes
The studies help in understanding the physico-chemical parameters that influence the orientation to antibacterial and/or antiviral activity.
Biomedical Applications
Scientific Field
Biomedical Research
Application Summary
4,5,6,7-Tetrahydro-1-benzothiophene is involved in the synthesis of compounds with potential use in treating various diseases.
Methods of Application
Synthetic pathways involving this compound lead to the creation of molecules with potential anti-inflammatory, antituberculosis, and anticancer activities .
Results and Outcomes
The research contributes to the discovery of new drugs with diverse therapeutic applications.
This analysis provides a detailed look into the multifaceted applications of 4,5,6,7-Tetrahydro-1-benzothiophene in scientific research, highlighting its versatility and potential in various fields of chemistry and medicine.
Neuropharmacology
Scientific Field
Neuropharmacology
Application Summary
This compound is explored for its potential effects on the central nervous system, particularly in modulating σ-receptors .
Methods of Application
The derivatives are tested for their ability to interact with σ-receptors, which are involved in the regulation of several neurotransmitters .
Results and Outcomes
The interaction with σ-receptors suggests potential therapeutic applications for disorders related to neurotransmitter dysregulation .
Antiviral Research
Scientific Field
Virology
Application Summary
Derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene have shown promise as antiviral agents, particularly in the treatment of herpes and viral hepatitis B .
Methods of Application
The compounds are synthesized and tested against various viral pathogens to assess their efficacy .
Results and Outcomes
The studies indicate potential use in developing treatments for viral infections, including herpes and hepatitis B .
Oncology
Scientific Field
Oncology
Application Summary
The compound’s derivatives have been tested for cytotoxicity against various human tumor cell lines .
Methods of Application
Synthetic pathways are employed to create derivatives that are then tested against tumor cells like breast adenocarcinoma, non-small cell lung cancer, and glioblastoma .
Results and Outcomes
The derivatives exhibit potential as anticancer agents, with varying degrees of effectiveness across different tumor cell lines .
Molecular Docking Studies
Scientific Field
Computational Chemistry
Application Summary
4,5,6,7-Tetrahydro-1-benzothiophene derivatives are used in molecular docking studies to predict their interaction with various biological targets .
Methods of Application
Computational models are created to simulate the docking of these derivatives with target proteins involved in cancer progression .
Results and Outcomes
The studies provide insights into the compound’s potential as an anticancer agent, targeting specific proteins related to cancer .
Anti-Inflammatory Research
Scientific Field
Immunology
Application Summary
The compound is part of research into new anti-inflammatory agents due to its structural properties .
Methods of Application
Derivatives are synthesized and their anti-inflammatory properties are assessed through various biochemical assays .
Results and Outcomes
The research aims to develop new therapeutic agents for inflammatory diseases, with some derivatives showing promising results .
Antihyperlipidemic Activity
Scientific Field
Cardiovascular Pharmacology
Application Summary
Some derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene are studied for their potential to act as antihyperlipidemic agents .
Methods of Application
The compounds are evaluated for their ability to influence lipid metabolism and reduce lipid levels in the bloodstream .
Results and Outcomes
The findings suggest a potential role in managing hyperlipidemia, contributing to the prevention of cardiovascular diseases .
These additional applications further demonstrate the versatility of 4,5,6,7-Tetrahydro-1-benzothiophene in scientific research, offering promising avenues for therapeutic development across various fields of medicine and pharmacology.
Modulation of σ-Receptors
Application Summary
The compound is studied for its role in modulating σ-receptors, which are implicated in several neurological processes .
Methods of Application
Derivatives are synthesized and tested for their affinity and activity towards σ-receptors .
Results and Outcomes
Findings suggest potential therapeutic applications for disorders related to neurotransmitter dysregulation .
Inhibitors of β-Secretase-1 (BACE-1)
Scientific Field
Neurology
Application Summary
Derivatives of the compound are investigated as inhibitors of BACE-1, an enzyme involved in Alzheimer’s disease pathogenesis .
Methods of Application
Synthetic pathways are developed to create molecules that can inhibit BACE-1 activity .
Results and Outcomes
The inhibition of BACE-1 by these derivatives could lead to potential treatments for Alzheimer’s disease .
Antiviral Activity Against Hepatitis B
Application Summary
The compound’s derivatives are explored for their antiviral activity, particularly against viral hepatitis B .
Methods of Application
These derivatives are tested in vitro against the hepatitis B virus to assess their efficacy .
Results and Outcomes
Promising results indicate a potential use in developing treatments for hepatitis B .
Targeting Metalloproteinases in Cancer
Application Summary
4,5,6,7-Tetrahydro-1-benzothiophene derivatives are recognized for targeting metalloproteinases, which play a role in cancer progression .
Methods of Application
Molecular docking studies are conducted to predict the interaction of these derivatives with metalloproteinases .
Results and Outcomes
The derivatives show antiproliferative effects, suggesting their potential as anticancer agents .
Interaction with Epidermal Growth Factor Receptor (EGFR)
Scientific Field
Molecular Biology
Application Summary
The compound is involved in studies targeting EGFR, which is significant in the development of certain types of cancer .
Methods of Application
Derivatives are designed to interact with EGFR, inhibiting its activity .
Results and Outcomes
The interaction with EGFR indicates potential for the development of new cancer therapies .
Suppression of Colon Cancer-Related Genes
Scientific Field
Genetics
Application Summary
Research includes the use of derivatives to suppress genes related to colon cancer .
Methods of Application
Compounds are tested for their ability to influence the expression of colon cancer-related genes .
Results and Outcomes
The suppression of these genes could contribute to the treatment of colon cancer .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDCOKSXCTDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214569 | |
Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1-benzothiophene | |
CAS RN |
6435-76-3 | |
Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.